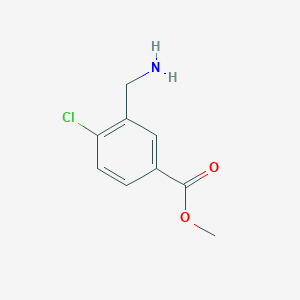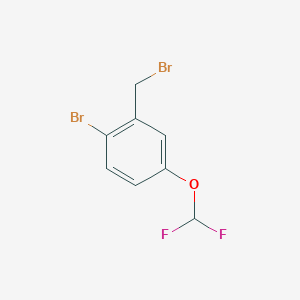
1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene is an organic compound with the molecular formula C8H6Br2F2O It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and difluoromethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene typically involves the bromination of 2-(bromomethyl)-4-(difluoromethoxy)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atoms, resulting in the formation of 2-(methyl)-4-(difluoromethoxy)benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst, or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of 2-(bromomethyl)-4-(difluoromethoxy)benzoic acid or 2-(bromomethyl)-4-(difluoromethoxy)benzaldehyde.
Reduction: Formation of 2-(methyl)-4-(difluoromethoxy)benzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene depends on the specific application and the target molecule. In general, the compound can interact with biological molecules through covalent bonding, hydrogen bonding, or van der Waals interactions. The bromine atoms and the difluoromethoxy group can participate in various chemical reactions, leading to the formation of new bonds and the modification of the target molecule’s structure and function.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene can be compared with other similar compounds such as:
1-Bromo-2-(difluoromethoxy)benzene: Lacks the bromomethyl group, resulting in different reactivity and applications.
2-Bromo-4-(difluoromethoxy)benzaldehyde: Contains an aldehyde group instead of a bromomethyl group, leading to different chemical properties and uses.
1-Bromo-4-(difluoromethoxy)benzene:
The uniqueness of this compound lies in the presence of both bromine and bromomethyl groups, which provide multiple sites for chemical modification and enhance its versatility in various applications.
Eigenschaften
Molekularformel |
C8H6Br2F2O |
|---|---|
Molekulargewicht |
315.94 g/mol |
IUPAC-Name |
1-bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene |
InChI |
InChI=1S/C8H6Br2F2O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2 |
InChI-Schlüssel |
QETLQGRUOOWFJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)F)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


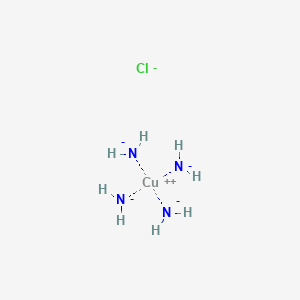
![Methyl 2-[2-acetyloxy-4-formyl-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B12325815.png)
![2-[[[2-(beta-D-Glucopyranosyloxy)-6-hydroxybenzoyl]oxy]methyl]phenyl beta-D-glucopyranoside](/img/structure/B12325822.png)
![(15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaen-17-yl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B12325831.png)
![7-oxo-2-phenyl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12325839.png)
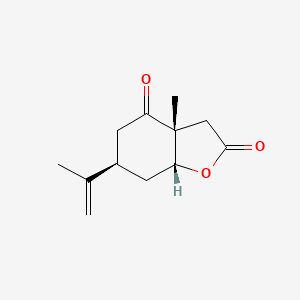
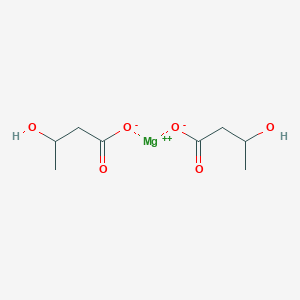
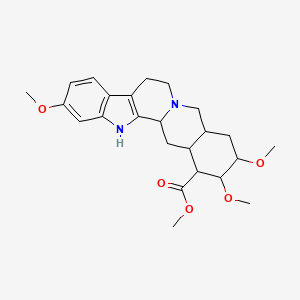
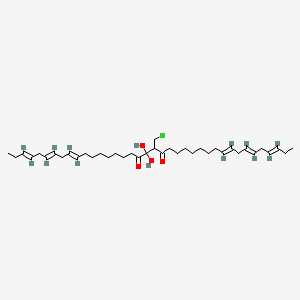
![Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-](/img/structure/B12325864.png)
![thiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci)](/img/structure/B12325870.png)
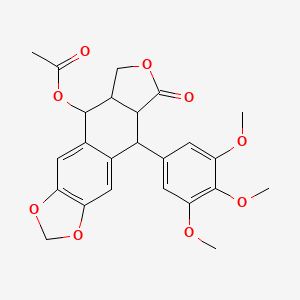
![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium (II) hexafluorophosphate](/img/structure/B12325894.png)
